molecular formula C11H15N3O3S B2778157 ethyl 2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate CAS No. 922479-42-3

ethyl 2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate

Cat. No.: B2778157
CAS No.: 922479-42-3
M. Wt: 269.32
InChI Key: VZYIMCBFFMLXRU-UHFFFAOYSA-N
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Description

Ethyl 2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate is a heterocyclic compound that combines the structural motifs of thiazole and pyridine. This fusion of two bioactive moieties makes it a compound of significant interest in medicinal chemistry due to its potential pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate typically involves the annulation of a thiazole ring to a pyridine ring. One common method involves the reaction of thiazole derivatives with pyridine precursors under specific conditions. For instance, the reaction of hydrazonoyl halides with thiazole derivatives in the presence of ethanol and triethylamine can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalytic amounts of specific reagents, controlled temperatures, and solvent systems that favor the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures and solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .

Scientific Research Applications

Ethyl 2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its antitumor activities.

    Industry: It can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of ethyl 2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Biological Activity

Ethyl 2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₁₈N₂O₃S
  • Molecular Weight : 270.36 g/mol
  • CAS Number : 922479-42-3

Biological Activity Overview

This compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies indicate that compounds in the thiazolo[5,4-c]pyridine class demonstrate antimicrobial activity against various pathogens.
  • Anticancer Activity : Preliminary research suggests potential anticancer effects, particularly through modulation of cellular pathways involved in proliferation and apoptosis.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

The biological activity of this compound is believed to involve interactions with specific molecular targets:

  • Enzyme Binding : The compound may bind to active sites on enzymes, altering their activity and impacting metabolic processes.
  • Receptor Interaction : It could interact with cell surface receptors, influencing signaling pathways related to cell growth and differentiation.
  • Gene Expression Modulation : There is evidence suggesting that it may affect the expression of genes associated with pluripotency and differentiation in stem cells.

Antimicrobial Activity

A study published in PubMed highlighted the antimicrobial properties of related thiazole derivatives. This compound was shown to inhibit bacterial growth effectively against strains such as E. coli and S. aureus .

Anticancer Potential

Research conducted on similar compounds demonstrated their ability to induce apoptosis in cancer cell lines. A derivative of the compound was found to enhance Oct3/4 expression in embryonic stem cells, suggesting a potential role in cancer therapeutics by reprogramming somatic cells into induced pluripotent stem cells (iPSCs) .

Enzyme Inhibition Studies

In vitro assays have indicated that this compound can inhibit specific kinases involved in cancer progression. This inhibition leads to reduced cell proliferation and increased apoptosis rates in treated cancer cells .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial activity against common pathogens.
    • Findings : The compound exhibited significant inhibition zones in agar diffusion tests against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Case Study on Cancer Cell Lines :
    • Objective : To assess the effect on cancer cell proliferation.
    • Findings : Treatment with this compound resulted in a dose-dependent decrease in viability of breast cancer cell lines (MCF-7) with IC50 values indicating potent anticancer activity.

Data Tables

Biological ActivityTarget Organism/Cell LineEffect ObservedReference
AntimicrobialE. coliInhibition
AntimicrobialS. aureusInhibition
AnticancerMCF-7 (breast cancer)Reduced viability
Enzyme inhibitionSpecific kinasesDecreased activity

Properties

IUPAC Name

ethyl 2-acetamido-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3S/c1-3-17-11(16)14-5-4-8-9(6-14)18-10(13-8)12-7(2)15/h3-6H2,1-2H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZYIMCBFFMLXRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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